1-Boc-4-Ethylaminopiperidine

Übersicht

Beschreibung

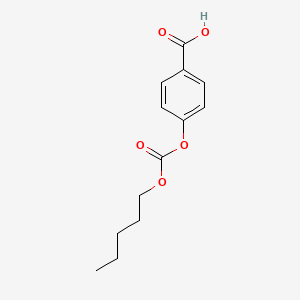

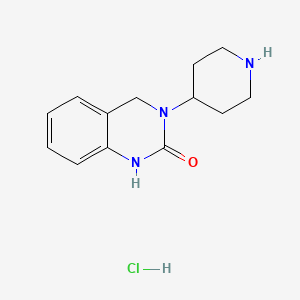

1-Boc-4-Ethylaminopiperidine, also known as N-BOC-4-EAP, is a compound that has gained significant scientific interest due to its potential applications in various research and industrial fields. It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Synthesis Analysis

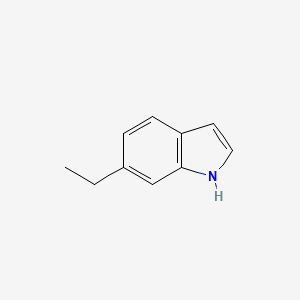

This compound is a biochemical used for proteomics research . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular formula of this compound is C12H24N2O2 . The InChI code is 1S/C12H24N2O2/c1-5-13-10-6-8-14 (9-7-10)11 (15)16-12 (2,3)4/h10,13H,5-9H2,1-4H3 .Chemical Reactions Analysis

As an intermediate, this compound is involved in the synthesis of various pharmaceutical compounds. It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.33 g/mol . It is a solid or semi-solid or lump or liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Amino Acids and Derivatives

- α,β-Didehydroamino Acid Derivatives : 1-Boc-4-Ethylaminopiperidine is utilized in synthesizing α,β-didehydroamino acid derivatives with high selectivity and good yields, contributing to advancements in amino acid chemistry (Kimura, Nagano, & Kinoshita, 2002).

Building Blocks for Complex Molecules

- Orthogonally Protected 3,7-Diazabicyclo : The compound serves as a building block for creating biologically active 4-substituted 3-aminopiperidines, highlighting its versatility in molecular synthesis (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

- Enantiopure 1,3-oxazolidin-2-ones Synthesis : It plays a critical role in synthesizing enantiopure 1,3-oxazolidin-2-ones, which are key in developing antibiotics like linezolid (Morán-Ramallal, Liz, & Gotor, 2008).

Development of Pharmaceuticals

- D-Phenylalanine Pharmaceutical Intermediate : It is pivotal in synthesizing a D-phenylalanine intermediate used in pharmaceuticals, demonstrating its importance in drug development (Fox, Jackson, Meek, & Willets, 2011).

Biochemical Applications

- Protein Nanopatterning : This compound is instrumental in developing techniques for protein nanopatterning, a process critical in biological and medical applications (Christman, Broyer, Schopf, Kolodziej, Chen, & Maynard, 2011).

Synthetic Chemistry Innovations

- Synthesis of Dehydroamino Acid and Peptides : It is used in catalyzing reactions to obtain dehydroamino acid derivatives and peptides, showcasing its role in advancing synthetic methodologies (Ferreira, Maia, Monteiro, & Sacramento, 1999).

Advanced Material Development

- Solid Phase Synthesis of DNA Binding Polyamides : this compound is crucial in the solid-phase synthesis of DNA-binding polyamides, indicating its importance in materials science (Baird & Dervan, 1996).

Safety and Hazards

1-Boc-4-Ethylaminopiperidine is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The compound has hazard statements H301-H315-H319-H335-H410 and precautionary statements P261-P273-P301+P310-P305+P351+P338 .

Eigenschaften

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)